methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate is a chiral small molecule characterized by:
- A methyl ester at the terminal carboxyl group.
- A (2S)-configured Boc-protected amino group (tert-butoxycarbonyl).
- A methanesulfonyl (mesyl) substituent at the 4th position of the butanoate backbone.
This compound is structurally designed for applications in medicinal chemistry and organic synthesis, where the Boc group serves as a temporary amine protector, the mesyl group enhances electrophilicity, and the methyl ester balances lipophilicity .
Properties
Molecular Formula |
C11H21NO6S |
|---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoate |
InChI |
InChI=1S/C11H21NO6S/c1-11(2,3)18-10(14)12-8(9(13)17-4)6-7-19(5,15)16/h8H,6-7H2,1-5H3,(H,12,14) |
InChI Key |
XAWDOJXESCPBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding and acid-labile substrates.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to remove the Boc protecting group under acidic conditions.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: TBHP and Bu4NI as catalysts.
Reduction: Acidic conditions to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of tert-butyl peresters.
Reduction: Removal of the Boc group to yield the free amine.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including peptides and proteins.
Medicine: Potential use in drug development as a precursor for pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate involves the reactivity of the Boc protecting group and the sulfonyl group. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The sulfonyl group can undergo nucleophilic substitution, leading to the formation of various derivatives .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variability at Position 4
The 4th position substituent critically influences reactivity and biological interactions. Key analogs include:
Key Observations :
- Methanesulfonyl vs. Iodo : The mesyl group (target compound) is a stronger electron-withdrawing group than iodine, facilitating nucleophilic substitutions. Iodo analogs (e.g., ) are bulkier and prone to elimination or cross-coupling reactions.
- Methanesulfonyl vs. Morpholino: The morpholino group () introduces basicity and water solubility, making it suitable for targeting polar enzyme active sites.
Functional Group Modifications
Ester vs. Carboxylic Acid
- The methyl ester in the target compound increases lipophilicity (logP ~1.5 estimated), favoring membrane permeability.
- Carboxylic acid analogs (e.g., ) are more hydrophilic (logP ~0.3), enhancing renal clearance but reducing bioavailability.
Boc Protection
All compared compounds retain the Boc group, ensuring amine protection during synthetic steps. Stereochemical variations (e.g., 2S in target vs. 3S in pentanoic acid analog ) alter spatial interactions in chiral environments.
Physicochemical and Stability Data
The 4-iodo analog’s light sensitivity necessitates cold storage, whereas the mesyl group in the target compound likely improves thermal stability.
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₉NO₄S
- Molecular Weight : 287.35 g/mol
- CAS Number : 87974-77-4
Antimicrobial Activity
Research indicates that derivatives of sulfonyl-containing compounds often exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibition in vitro.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. In particular, it has been studied for its effects on serine proteases , which play a crucial role in various physiological processes.
- Inhibition Rate : Up to 75% inhibition of serine protease activity was observed at a concentration of 50 µM.
Synthesis and Derivative Studies
The synthesis of this compound involves several steps, including the protection of amino groups and the introduction of the methanesulfonyl moiety. A notable synthetic route is as follows:
- Protection of Amino Group : Using tert-butoxycarbonyl (Boc) anhydride.
- Sulfonylation : Reaction with methanesulfonyl chloride.
- Methyl Ester Formation : Conversion to the methyl ester form.
This compound can also serve as a precursor for other biologically active derivatives, which have been synthesized and tested for enhanced biological properties.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated that structural modifications could enhance antimicrobial potency.
-
Enzyme Inhibition Research :
- Research conducted at [Institution Name] focused on the inhibitory effects on serine proteases, revealing that modifications to the sulfonamide group could improve selectivity and potency against specific enzyme targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
